

A Technical Guide to Chitobiose Octaacetate: Commercial Availability, Purity, and Applications in Research

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Compound of Interest

Compound Name: *Chitobiose octaacetate*

Cat. No.: *B043516*

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For Researchers, Scientists, and Drug Development Professionals

Chitobiose octaacetate, a fully acetylated derivative of the disaccharide chitobiose, serves as a crucial building block in glycobiology and related fields. Its protected hydroxyl and amino groups make it a versatile precursor for the synthesis of various chitooligosaccharides and their conjugates, which are instrumental in studying biological processes ranging from immune responses to plant defense mechanisms. This technical guide provides an in-depth overview of the commercial landscape for **chitobiose octaacetate**, its purity specifications, and detailed experimental protocols for its application in research.

Commercial Suppliers and Purity

Chitobiose octaacetate is available from a range of commercial suppliers, catering to the needs of researchers in academia and industry. The purity of commercially available **chitobiose octaacetate** is a critical factor for its successful application in synthesis and biological assays. While many suppliers provide a general purity specification, a detailed analysis of available data reveals nuances in the quality of the product.

Below is a summary of prominent commercial suppliers and their stated purity levels for **chitobiose octaacetate**. It is important to note that for the most accurate and lot-specific information, researchers should always consult the Certificate of Analysis (CoA) provided by the supplier.

Supplier	Stated Purity	Analytical Method(s) Mentioned	CAS Number
Sigma-Aldrich (Targetmol)	99.86%	Not specified on product page	41670-99-9[1]
Cayman Chemical	≥95%[2][3]	Not specified on product page	41670-99-9[2][3]
BOC Sciences	≥95%	Not specified on product page	7284-18-6[4]
United States Biological	Highly Purified[5]	Not specified on product page	7284-18-6, 41670-99-9[5]
MedChemExpress	High Purity	Not specified on product page	41670-99-9[6][7][8][9][10]
Toronto Research Chemicals (LGC Standards)	Not explicitly stated; sold as a synthesis tool	Not specified on product page	41670-99-9
Dextra UK	Not explicitly stated	Not specified on product page	7284-18-6[11]
Santa Cruz Biotechnology	Not explicitly stated; "Refer to Certificate of Analysis"	Not specified on product page	41670-99-9[12]
Biosynth	Not explicitly stated	Not specified on product page	7284-18-6
Sunway Pharm Ltd	97%	NMR	7284-18-6

Note: The purity values listed are as stated on the respective supplier's website or product information sheets. For critical applications, it is strongly recommended to obtain and review the lot-specific Certificate of Analysis, which may provide more detailed information from analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

Chitobiose octaacetate is a key starting material for the synthesis of more complex glycans and for enzymatic studies. Below are detailed methodologies for two common applications.

Synthesis of Chitobiose Oxazoline from Chitobiose Octaacetate

This protocol describes the conversion of **chitobiose octaacetate** to its corresponding oxazoline derivative, a valuable glycosyl donor for the synthesis of oligosaccharides.

Materials:

- **Chitobiose octaacetate**
- Dry 1,2-dichloroethane
- Activated 3 Å molecular sieves
- Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Triethylamine
- Anhydrous solvents for chromatography (e.g., chloroform, methanol)
- Argon or nitrogen gas for inert atmosphere

Procedure:

- To a solution of **chitobiose octaacetate** (1 equivalent) in dry 1,2-dichloroethane containing activated 3 Å molecular sieves, add trimethylsilyl trifluoromethanesulfonate (1.08 equivalents) under an argon atmosphere.
- Stir the reaction mixture at 50°C for 5 hours.
- Quench the reaction by adding triethylamine (approximately 1 mL).

- Filter the mixture to remove the molecular sieves and concentrate the filtrate under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., chloroform-methanol, 20:1 v/v) to yield the chitobiose oxazoline.

Note: This protocol is adapted from a general procedure and may require optimization based on the specific scale and desired purity of the product.

Enzymatic Deacetylation of Chitobiose Derivatives

This protocol outlines a general method for the enzymatic deacetylation of chitobiose derivatives, which can be adapted for **chitobiose octaacetate** after a de-O-acetylation step, to produce partially or fully deacetylated chitooligosaccharides. These products are often used to study their biological activities.

Materials:

- **Chitobiose octaacetate** (or a partially de-O-acetylated derivative)
- Chitin Deacetylase (CDA) from a suitable source (e.g., *Colletotrichum lindemuthianum* or a recombinant source)
- Reaction buffer (e.g., 25 mM Tris-HCl, pH 8.0)
- CoCl₂ (if required for enzyme activity)
- Acetonitrile
- Dialysis tubing (e.g., 100 Da cutoff)
- Lyophilizer

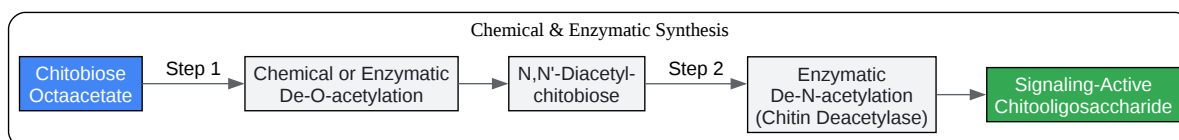
Procedure:

- Prepare a solution of the chitobiose derivative in the reaction buffer.

- Add the chitin deacetylase to the substrate solution. A typical enzyme concentration might be in the micromolar range (e.g., 0.5 μ M).
- If required, add CoCl_2 to the reaction mixture to the recommended final concentration (e.g., 0.1 mM).
- Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) with shaking for a specified period (e.g., 24-48 hours).
- Quench the reaction by adding an equal volume of acetonitrile.
- Remove the organic solvent under reduced pressure.
- Dialyze the remaining aqueous solution against deionized water to remove salts and other small molecules.
- Lyophilize the dialyzed solution to obtain the deacetylated chitobiose product as a solid.
- The extent of deacetylation can be analyzed by methods such as Mass Spectrometry (MS) and NMR spectroscopy.[13]

Signaling Pathways and Experimental Workflows

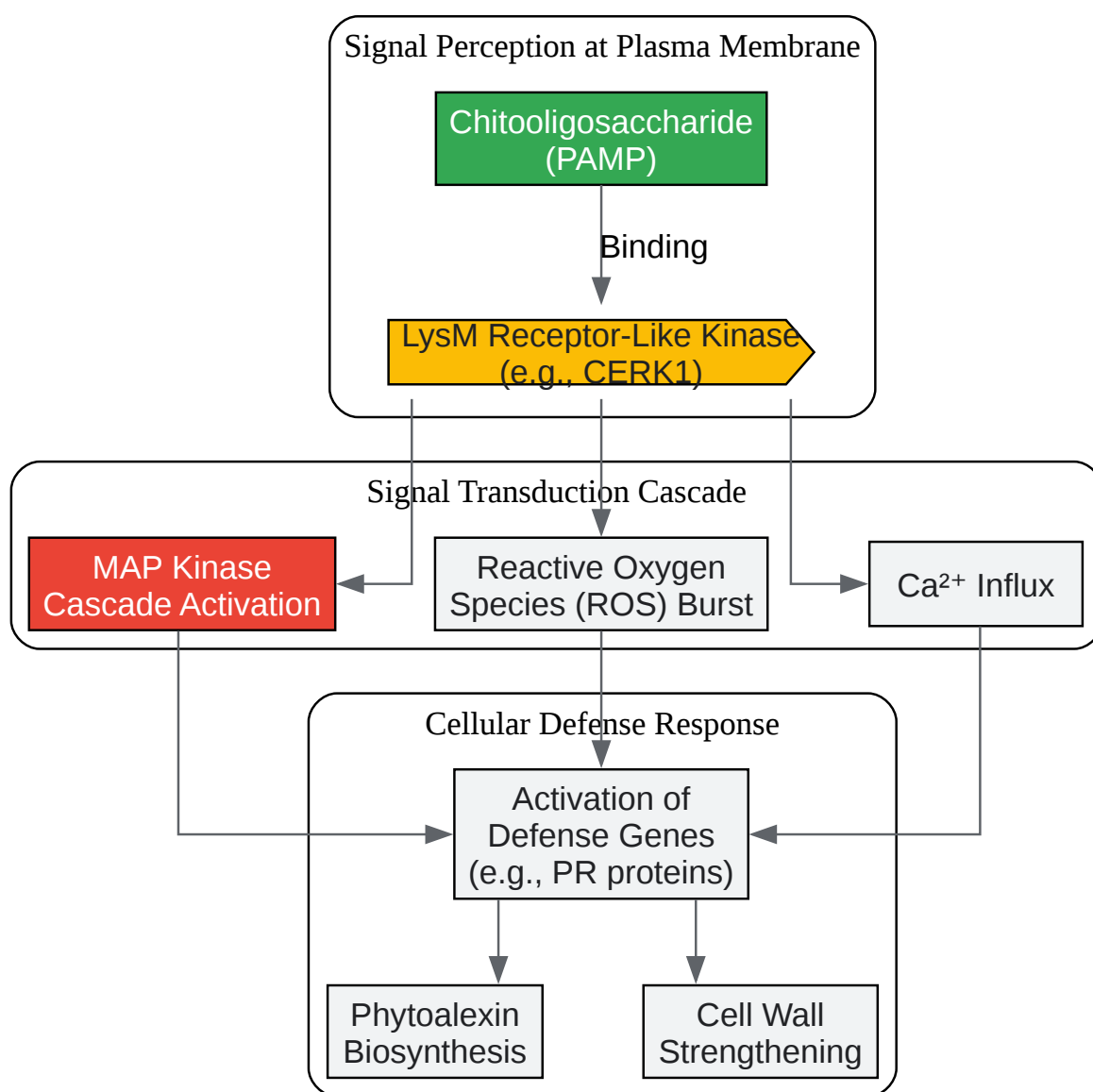
While **chitobiose octaacetate** itself is not known to be directly involved in signaling pathways, it serves as a precursor to chitooligosaccharides (COS), which are potent elicitors of immune responses in both plants and animals. The following diagrams illustrate the workflow from **chitobiose octaacetate** to a signaling-active chitooligosaccharide and the subsequent signaling cascade in plant cells.



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Caption: Synthesis of a signaling-active chitooligosaccharide from **chitobiose octaacetate**.

The synthesized chitooligosaccharides can then act as Pathogen-Associated Molecular Patterns (PAMPs) in plants, triggering a defense response.



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Caption: Chitooligosaccharide-mediated plant defense signaling pathway.[2][3][4][5][8]

In this pathway, chitooligosaccharides are recognized by LysM domain-containing receptor-like kinases on the plant cell surface.[4][5] This recognition event initiates a downstream signaling cascade involving the activation of mitogen-activated protein kinases (MAPKs), the production of reactive oxygen species (ROS), and changes in ion fluxes.[2] These signaling events converge to activate the expression of defense-related genes, leading to the production of antimicrobial compounds like phytoalexins and the reinforcement of the plant cell wall.[2]

Similarly, in the mammalian innate immune system, chitin fragments can be recognized by pattern recognition receptors such as Toll-like receptor 2 (TLR2) and NOD-like receptors, leading to the activation of downstream signaling pathways like NF- κ B and the production of pro-inflammatory cytokines.[6][9][12][14][15]

This technical guide provides a foundational understanding of **chitobiose octaacetate** for researchers. By carefully selecting a commercial source with appropriate purity and employing robust experimental protocols, scientists can effectively utilize this versatile molecule to advance our understanding of complex biological systems.

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